(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one
Overview
Description
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one is a useful research compound. Its molecular formula is C17H13NO5 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3,4-dimethylphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone is 311.07937252 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Research on furan derivatives showcases their synthesis and reactivity, providing a foundation for understanding the applications of compounds like "5-(3,4-dimethylphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone". Karminski-Zamola and Jakopčić (1981) discuss the preparation of furan derivatives using the Perkin reaction, emphasizing their utility in photochemistry and spectroscopy studies due to their unique geometrical configurations as revealed by NMR and IR spectra (Karminski-Zamola & Jakopčić, 1981). Such methodologies underscore the versatility of furan compounds in synthesizing materials with specific electronic and optical properties.
Structural Studies
The structural analysis of furan derivatives is crucial for their application in designing compounds with desired properties. Silva et al. (2018) provide an example of structural and theoretical investigations into furan-based tetraketones, highlighting the significance of electronic and solvent effects in their synthesis and the potential applications of such compounds in organic synthesis or biochemistry (Silva et al., 2018). This research points to the importance of detailed structural analyses for understanding the reactivity and potential applications of complex furan derivatives.
Potential Applications in Material Science
The reactivity of furan derivatives under various conditions suggests their potential applications in material science and organic synthesis. For instance, the study of furan-based o-quinodimethanes by Trahanovsky et al. (1994) explores their reactivity and dimerization products, offering insights into the design and synthesis of novel organic materials with specific functionalities (Trahanovsky et al., 1994). Such studies exemplify the application of furan derivatives in creating new materials with tailored properties.
Properties
IUPAC Name |
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-10-3-4-12(7-11(10)2)15-9-13(17(19)23-15)8-14-5-6-16(22-14)18(20)21/h3-9H,1-2H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZOXUWMQBZKD-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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